molecular formula C12H14F3NO B15362210 (3R,5S)-3-Methyl-5-[4-(trifluoromethyl)phenyl]morpholine

(3R,5S)-3-Methyl-5-[4-(trifluoromethyl)phenyl]morpholine

Cat. No.: B15362210
M. Wt: 245.24 g/mol
InChI Key: HTCZHZRJMCVQPY-LDYMZIIASA-N
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Description

(3R,5S)-3-Methyl-5-[4-(trifluoromethyl)phenyl]morpholine: is a fluorinated organic compound characterized by its morpholine core and a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-3-Methyl-5-[4-(trifluoromethyl)phenyl]morpholine typically involves multiple steps, starting with the construction of the morpholine ring followed by the introduction of the trifluoromethyl group. One common approach is the nucleophilic substitution reaction of a suitable precursor with a trifluoromethylating agent under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3R,5S)-3-Methyl-5-[4-(trifluoromethyl)phenyl]morpholine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.

  • Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other parts of the molecule.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents at various positions on the morpholine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Hydroxylated or carboxylated derivatives.

  • Reduction: Reduced trifluoromethyl derivatives or other reduced forms.

  • Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

(3R,5S)-3-Methyl-5-[4-(trifluoromethyl)phenyl]morpholine: has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

  • Industry: Applied in the development of advanced materials with enhanced properties, such as increased stability and lipophilicity.

Mechanism of Action

The mechanism by which (3R,5S)-3-Methyl-5-[4-(trifluoromethyl)phenyl]morpholine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

(3R,5S)-3-Methyl-5-[4-(trifluoromethyl)phenyl]morpholine: can be compared with other similar compounds, such as:

  • 3-Methylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

  • 5-[4-(Trifluoromethyl)phenyl]morpholine: Similar structure but different stereochemistry.

  • Other trifluoromethylated compounds: These may have different substituents or core structures, leading to varied properties and applications.

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Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

(3R,5S)-3-methyl-5-[4-(trifluoromethyl)phenyl]morpholine

InChI

InChI=1S/C12H14F3NO/c1-8-6-17-7-11(16-8)9-2-4-10(5-3-9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3/t8-,11-/m1/s1

InChI Key

HTCZHZRJMCVQPY-LDYMZIIASA-N

Isomeric SMILES

C[C@@H]1COC[C@@H](N1)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC1COCC(N1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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